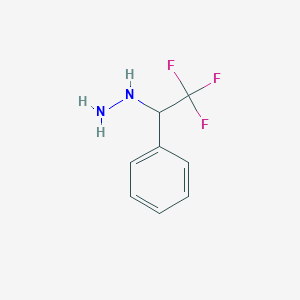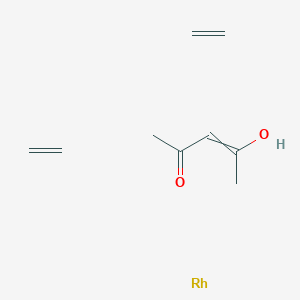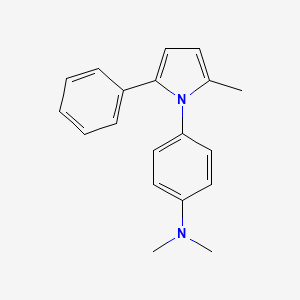
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline is an organic compound with the molecular formula C20H22N2 It is a derivative of aniline, where the aniline nitrogen is substituted with two methyl groups, and the para position of the aniline ring is substituted with a 2-methyl-5-phenylpyrrol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable pyrrole derivative. One common method is the reaction of N,N-dimethylaniline with 2-methyl-5-phenylpyrrole under acidic conditions to facilitate the electrophilic aromatic substitution. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to enhance the electrophilicity of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.
Applications De Recherche Scientifique
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline can be compared with other similar compounds, such as:
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide: Similar structure but with an amide group instead of an aniline.
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)phenol: Similar structure but with a hydroxyl group instead of an aniline.
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications
Propriétés
Formule moléculaire |
C19H20N2 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline |
InChI |
InChI=1S/C19H20N2/c1-15-9-14-19(16-7-5-4-6-8-16)21(15)18-12-10-17(11-13-18)20(2)3/h4-14H,1-3H3 |
Clé InChI |
JXSWZCBAJQVLIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


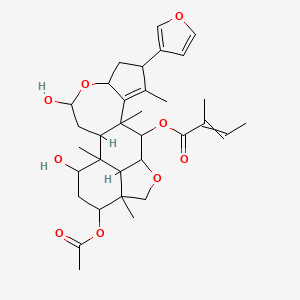
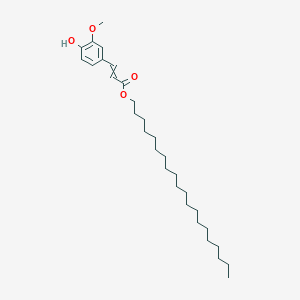
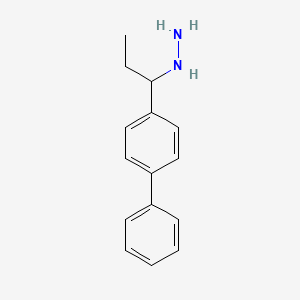
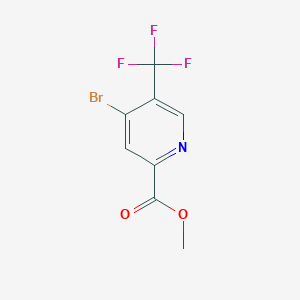

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
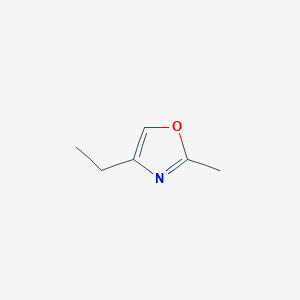

![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)

